molecular formula C19H27N3O4 B593350 N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester CAS No. 1890250-14-2

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester

Cat. No.: B593350
CAS No.: 1890250-14-2
M. Wt: 361.4 g/mol
InChI Key: HYDHCGXHDBEZCS-INIZCTEOSA-N
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Description

5-fluoro AMB metabolite 2 is a synthetic cannabinoid metabolite. It is a metabolite of AMB and 5-fluoro AMB, which are synthetic cannabinoids. This compound is primarily used as an analytical reference material in forensic and research applications .

Preparation Methods

The preparation of 5-fluoro AMB metabolite 2 involves synthetic routes that typically include the reaction of AMB or 5-fluoro AMB with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

5-fluoro AMB metabolite 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-fluoro AMB metabolite 2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro AMB metabolite 2 involves its interaction with the cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound acts as an agonist, binding to the receptors and activating them, which leads to various effects on the body .

Comparison with Similar Compounds

5-fluoro AMB metabolite 2 is similar to other synthetic cannabinoid metabolites, such as:

What else would you like to know about 5-fluoro AMB metabolite 2?

Biological Activity

N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester (commonly referred to as 5F-AMB) is a synthetic cannabinoid that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This compound is part of a larger class of indazole derivatives, which are known for their interactions with cannabinoid receptors in the human body.

  • Chemical Formula : C19H27N3O4
  • Molecular Weight : 361.44 g/mol
  • CAS Number : 1890250-14-2

5F-AMB acts primarily as a potent agonist at the cannabinoid receptors, particularly CB1 and CB2. Its binding affinity and efficacy at these receptors contribute to its psychoactive effects and therapeutic potential. The compound's structure, featuring an indazole core and a hydroxypentyl side chain, is crucial for its receptor interactions.

Pharmacodynamics

Research indicates that 5F-AMB exhibits significant biological activity through its interaction with the endocannabinoid system. The compound's affinity for cannabinoid receptors suggests potential applications in pain management, appetite stimulation, and neuroprotection.

Key Findings:

  • Receptor Binding Affinity : Studies demonstrate that 5F-AMB has a high affinity for CB1 receptors, which are primarily located in the central nervous system (CNS). This interaction is responsible for the compound's psychoactive effects .
  • In Vivo Effects : Animal studies have shown that administration of 5F-AMB can lead to alterations in behavior consistent with cannabinoid activity, including increased locomotor activity and analgesic effects .

Toxicological Profile

While the pharmacological effects of 5F-AMB are notable, its safety profile is also critical. Toxicological assessments reveal potential risks associated with its use:

  • Acute Toxicity : Research indicates that high doses may lead to adverse effects such as anxiety, paranoia, and cardiovascular issues .
  • Metabolism : The metabolism of 5F-AMB involves several pathways, leading to various metabolites that may also exhibit biological activity. Understanding these metabolites is essential for evaluating the overall safety and efficacy of the compound .

Case Study 1: Behavioral Effects in Rodent Models

A study involving rodent models examined the behavioral changes following administration of 5F-AMB. Results indicated significant increases in anxiety-like behaviors at higher doses, highlighting the need for careful dosage considerations in therapeutic applications .

Case Study 2: Pharmacokinetics in Human Subjects

A pharmacokinetic study assessed the absorption and distribution of 5F-AMB in human subjects. The findings suggested rapid absorption with peak plasma concentrations occurring within hours post-administration. However, individual variability was noted, necessitating further research into personalized dosing strategies .

Comparative Analysis of Related Compounds

Compound NameStructureCB1 AffinityObserved Effects
5F-AMBIndazole derivativeHighPsychoactive, analgesic
JWH-018Indole derivativeModeratePsychoactive
AB-FUBINACAIndazole derivativeVery HighStrong analgesic

This table illustrates how 5F-AMB compares to other synthetic cannabinoids regarding receptor affinity and observed biological effects.

Properties

IUPAC Name

methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHCGXHDBEZCS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145265
Record name Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-14-2
Record name L-Valine, N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1890250-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
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